molecular formula C25H40O5 B14795313 methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B14795313
M. Wt: 420.6 g/mol
InChI Key: BCPZDSVCYKERMU-UCWGISPASA-N
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Description

Methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with significant biological and chemical properties. It is a bile acid derivative, known for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves multiple steps. One common method includes the esterification of the corresponding acid with methanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale esterification reactors, where the reaction conditions are optimized for maximum yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets and pathways. It acts on bile acid receptors and enzymes involved in bile acid metabolism, modulating their activity and influencing various physiological processes .

Properties

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

methyl 4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-19,21,23,26,28H,5-13H2,1-4H3/t14?,15?,16?,17?,18?,19?,21?,23?,24-,25+/m0/s1

InChI Key

BCPZDSVCYKERMU-UCWGISPASA-N

Isomeric SMILES

CC(CCC(=O)OC)C1CCC2[C@@]1(C(CC3C2C(=O)CC4[C@@]3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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